molecular formula C10H25N2NaO12P4 B12856305 [({2-[Bis(phosphonomethyl)amino]cyclohexyl}(phosphonomethyl)amino)methyl]phosphonic acid xsodium Salt

[({2-[Bis(phosphonomethyl)amino]cyclohexyl}(phosphonomethyl)amino)methyl]phosphonic acid xsodium Salt

Cat. No.: B12856305
M. Wt: 512.20 g/mol
InChI Key: SLSORSYCKMNPIJ-UHFFFAOYSA-M
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Description

[({2-[Bis(phosphonomethyl)amino]cyclohexyl}(phosphonomethyl)amino)methyl]phosphonic acid xsodium Salt is a complex organophosphorus compound It is characterized by the presence of multiple phosphonomethyl groups attached to a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [({2-[Bis(phosphonomethyl)amino]cyclohexyl}(phosphonomethyl)amino)methyl]phosphonic acid xsodium Salt typically involves the reaction of cyclohexylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction proceeds through a series of steps including the formation of intermediate compounds, which are subsequently converted to the final product through further reactions with phosphorous acid and sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the precise control of reaction temperatures, pH levels, and the use of catalysts to ensure high yield and purity of the final product. The process may also involve purification steps such as crystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

[({2-[Bis(phosphonomethyl)amino]cyclohexyl}(phosphonomethyl)amino)methyl]phosphonic acid xsodium Salt undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of the phosphonomethyl groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of phosphonic acid derivatives.

    Reduction: Formation of reduced phosphonomethyl derivatives.

    Substitution: Formation of substituted phosphonomethyl derivatives.

Scientific Research Applications

[({2-[Bis(phosphonomethyl)amino]cyclohexyl}(phosphonomethyl)amino)methyl]phosphonic acid xsodium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a chelating agent in biochemical assays.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the production of flame retardants and anti-corrosion agents.

Mechanism of Action

The mechanism of action of [({2-[Bis(phosphonomethyl)amino]cyclohexyl}(phosphonomethyl)amino)methyl]phosphonic acid xsodium Salt involves its interaction with metal ions and enzymes. The compound can chelate metal ions, thereby inhibiting the activity of metalloenzymes. This property is particularly useful in applications where the inhibition of metal-dependent processes is desired.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.

    Phenylephrine Related Compound E: A pharmaceutical secondary standard used in quality control.

Uniqueness

[({2-[Bis(phosphonomethyl)amino]cyclohexyl}(phosphonomethyl)amino)methyl]phosphonic acid xsodium Salt is unique due to its multiple phosphonomethyl groups and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong chelating agents.

Properties

Molecular Formula

C10H25N2NaO12P4

Molecular Weight

512.20 g/mol

IUPAC Name

sodium;[[2-[bis(phosphonomethyl)amino]cyclohexyl]-(phosphonomethyl)amino]methyl-hydroxyphosphinate

InChI

InChI=1S/C10H26N2O12P4.Na/c13-25(14,15)5-11(6-26(16,17)18)9-3-1-2-4-10(9)12(7-27(19,20)21)8-28(22,23)24;/h9-10H,1-8H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);/q;+1/p-1

InChI Key

SLSORSYCKMNPIJ-UHFFFAOYSA-M

Canonical SMILES

C1CCC(C(C1)N(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)[O-].[Na+]

Origin of Product

United States

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